Arachidonic Acid Methyl Ester-d3
Description
Fundamental Principles of Stable Isotope Tracing in Biochemical Systems
Stable isotope tracing involves the use of molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). mdpi.com These "labeled" molecules, or tracers, are chemically identical to their naturally occurring, unlabeled counterparts (tracees) and are metabolized in the same way by the body. mdpi.com The key advantage lies in the mass difference, which allows analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) to distinguish between the tracer and the tracee. mdpi.combioscientifica.com This enables researchers to track the metabolic fate of the labeled precursor as it is incorporated into various metabolites. mdpi.com This powerful methodology has its roots in the 1930s and has since become a cornerstone of metabolic research, largely replacing the use of radiolabeled tracers. mdpi.com
Role of Deuterated Fatty Acids in Elucidating Lipid Metabolism and Dynamics
Deuterated fatty acids, which have had hydrogen atoms replaced with deuterium, are invaluable tools in lipidomics, the large-scale study of lipids. nih.govwikipedia.org By introducing these labeled fatty acids into a biological system, scientists can follow their incorporation into more complex lipids like triglycerides and phospholipids (B1166683), and track their subsequent distribution throughout different tissues and cellular compartments. nih.govisotope.com This technique has been instrumental in understanding various aspects of lipid metabolism, including fatty acid oxidation, synthesis, and the dynamics of lipid transport. bioscientifica.comnih.gov The use of deuterium labeling is considered safe, allowing for studies in diverse populations, including children and pregnant women. bioscientifica.comnih.gov
One of the significant advantages of using deuterated fatty acids is the ability to conduct dual-labeling studies, where two different labeled fatty acid isomers can be administered simultaneously. This allows for direct comparison of their metabolic pathways and rates of incorporation, providing a more reliable and detailed picture of lipid dynamics. nih.gov
Significance of Arachidonic Acid in Biological Signaling and Lipidomic Investigations
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a crucial role in the body. wikipedia.org It is a key component of cell membranes, particularly in the brain, muscles, and liver, contributing to their fluidity and flexibility. wikipedia.orgresearchgate.netnih.gov Beyond its structural role, arachidonic acid is a vital signaling molecule. wikipedia.orgnih.gov When released from the cell membrane by enzymes like phospholipase A₂, it acts as a precursor for a vast array of bioactive lipids known as eicosanoids, which include prostaglandins (B1171923), thromboxanes, and leukotrienes. wikipedia.orgresearchgate.net These molecules are involved in a wide range of physiological processes, including inflammation, blood vessel dilation, and immune responses. wikipedia.orgresearchgate.net Given its central role in these signaling cascades, arachidonic acid and its metabolites are a major focus of lipidomic investigations aimed at understanding and treating various diseases. isotope.com
Properties
Molecular Formula |
C₂₁H₃₁D₃O₂ |
|---|---|
Molecular Weight |
321.51 |
Synonyms |
(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid Methyl Ester-d3; (all-Z)-5,8,11,14-Eicosatetraenoic Acid Methyl Ester-d3; Methyl Arachidonate-d3; Methyl 5Z,8Z,11Z,14Z-Eicosatetraenoate-d3; Methyl all-cis-5,8,11,14-Eicosatetraenoate-d3; Methyl cis,cis |
Origin of Product |
United States |
Chemical and Physical Properties of Arachidonic Acid Methyl Ester D3
Arachidonic Acid Methyl Ester-d3 is a deuterated form of arachidonic acid methyl ester. The "d3" designation indicates that three hydrogen atoms on the methyl group have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it a valuable tool for research applications, particularly in mass spectrometry-based lipid analysis.
| Property | Value |
| Chemical Formula | C₂₁H₂₉D₃O₂ |
| Molecular Weight | 321.5 g/mol |
| Synonyms | Methyl (5Z,8Z,11Z,14Z)-eicosatetraenoate-d3 |
| Physical State | Not specified in provided results |
| Solubility | Not specified in provided results |
Synthesis and Manufacturing of Arachidonic Acid Methyl Ester D3
The synthesis of Arachidonic Acid Methyl Ester-d3 involves the esterification of arachidonic acid with deuterated methanol (B129727) (CD₃OH) in the presence of an acid catalyst. This process attaches the trideuteromethyl group to the carboxyl end of the arachidonic acid molecule. The arachidonic acid itself can be obtained from natural sources or through chemical synthesis. The resulting deuterated compound is then purified to ensure high isotopic enrichment and chemical purity for its use in sensitive analytical applications.
Applications in the Elucidation of Arachidonic Acid Metabolic Pathways
Tracing Eicosanoid Biosynthesis via Cyclooxygenase (COX) Pathways
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes, key mediators of inflammation, pain, and platelet aggregation. nih.govcreative-proteomics.com By introducing Arachidonic Acid Methyl Ester-d3 into cellular or in vitro systems, researchers can accurately trace its conversion into various prostanoids.
When cells are incubated with this compound, the deuterated tracer is hydrolyzed to free deuterated arachidonic acid and then enters the COX pathway. The resulting prostaglandins (e.g., PGD2-d3, PGE2-d3) and thromboxanes (e.g., TXB2-d3) can be identified and quantified by liquid chromatography-mass spectrometry (LC-MS). This allows for the precise measurement of the flux through the COX pathway and can reveal how different stimuli or inhibitors affect the production of specific prostanoids. For instance, studies have shown that at low concentrations of arachidonic acid, the COX pathway is the primary route of metabolism, a process that can be effectively traced using its deuterated counterpart. mdpi.com
Table 1: Representative Data on Tracing COX Metabolites with Labeled Arachidonic Acid
| Labeled Precursor | Biological System | Key Labeled Metabolites Detected | Analytical Technique | Research Focus |
|---|---|---|---|---|
| Deuterated Arachidonic Acid | Human Platelets | Prostaglandin E2-d3, Thromboxane B2-d3 | GC-MS/LC-MS | Tracing pro-inflammatory mediator synthesis |
Investigation of Lipoxygenase (LOX) Mediated Metabolic Transformations
The lipoxygenase (LOX) pathway represents another major route for arachidonic acid metabolism, leading to the formation of leukotrienes and hydroxyeicosatetraenoic acids (HETEs), which are potent mediators of inflammation and immune responses. nih.govyoutube.com The use of deuterated arachidonic acid, such as in the form of this compound, has been instrumental in studying the intricacies of this pathway.
Studies have utilized deuterium-labeled arachidonic acid to differentiate the metabolism of exogenously supplied fatty acids from the endogenous pools within leukocytes. nih.gov This is crucial for understanding how cells prioritize different sources of arachidonic acid for eicosanoid synthesis. For example, upon stimulation, cells can be fed with this compound, and the subsequent formation of deuterated leukotrienes (e.g., LTB4-d3) and HETEs (e.g., 5-HETE-d3, 12-HETE-d3, 15-HETE-d3) can be monitored. nih.govnih.gov This approach has revealed that at higher concentrations of arachidonic acid, the LOX pathway becomes more prominent. mdpi.com Furthermore, research investigating the effects of deuteration at specific positions of arachidonic acid has shown that it can influence the product profile of LOX enzymes, providing a deeper understanding of the enzymatic mechanism.
Table 2: Research Findings on LOX-Mediated Metabolism Using Deuterated Arachidonic Acid
| Deuterated Arachidonic Acid Variant | Enzyme Studied | Key Observation | Implication |
|---|---|---|---|
| 7,7-d2-AA | 5-LOX | Altered ratio of 5-HETE to 8-HETE formation | Positional deuteration can modulate enzyme activity and product specificity. |
| 10,10-d2-AA | 5-LOX | Sharp decrease in 8-HETE formation | Highlights the importance of the C10 position for 8-HETE synthesis. |
Analysis of Cytochrome P450 (CYP) Dependent Metabolism of Arachidonic Acid
The cytochrome P450 (CYP) epoxygenase and hydroxylase pathways constitute the third major branch of arachidonic acid metabolism, producing epoxyeicosatrienoic acids (EETs) and additional HETEs, such as 20-HETE. nih.govgrantome.comnih.gov These metabolites play significant roles in cardiovascular regulation and inflammation. nih.govwikipedia.org Tracing studies with stable isotope-labeled arachidonic acid are critical for elucidating the activity and specificity of different CYP isoforms.
By supplying this compound, researchers can track its conversion to various deuterated EETs (e.g., 11,12-EET-d3, 14,15-EET-d3) and HETEs (e.g., 20-HETE-d3) in tissues such as the kidney and liver, where CYP enzymes are abundant. nih.govwikipedia.org This methodology is invaluable for understanding how factors like diet or disease states can alter the balance of these vasoactive and inflammatory mediators. The use of a deuterated internal standard, a role that this compound can also serve, is essential for the accurate quantification of these metabolites.
Deuterium (B1214612) Tracing in Phospholipid Remodeling and Membrane Lipid Turnover
Arachidonic acid is a key component of cellular membranes, where it is esterified into phospholipids (B1166683). The dynamic process of its incorporation, release, and transfer between different phospholipid classes is known as phospholipid remodeling. nih.gov Stable isotope tracing with deuterated arachidonic acid provides a powerful method to study these dynamics.
When cells are incubated with this compound, the labeled fatty acid is incorporated into various phospholipid species, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). nih.gov By tracking the movement of the d3-label over time, researchers can determine the rates of incorporation and turnover of arachidonic acid within different phospholipid pools. For instance, studies have shown that in certain cell types, arachidonic acid is initially incorporated into PC and then selectively transferred to PE. nih.gov This remodeling is crucial for maintaining membrane integrity and for regulating the availability of arachidonic acid for eicosanoid synthesis.
Table 3: Incorporation of Labeled Arachidonic Acid into Phospholipids
| Cell Type | Labeled Precursor | Primary Phospholipid of Initial Incorporation | Observed Transfer |
|---|---|---|---|
| Rat Renomedullary Slices | [1-14C]AA | Phosphatidylcholine (PC) | Transfer to Phosphatidylinositol (PI) under mepacrine treatment nih.gov |
Flux Analysis in Fatty Acid Desaturation and Elongation Processes
The biosynthesis of arachidonic acid from its precursor, linoleic acid, involves a series of desaturation and elongation reactions. Similarly, arachidonic acid itself can be further elongated. Metabolic flux analysis using stable isotope tracers is a key technique to quantify the rates of these reactions.
By providing cells or organisms with a deuterated precursor like d2-linoleic acid, the synthesis of deuterated arachidonic acid (20:4n-6[d2]) can be measured. Conversely, by supplying this compound, its elongation to longer-chain fatty acids can be traced. These studies often involve gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters to determine the isotopic enrichment in different fatty acid species. Such research has been crucial in understanding how diet and genetic factors influence the endogenous production of polyunsaturated fatty acids. nih.gov
Characterization of Non-Enzymatic Oxidation Products and Isoprostane/Isofuran Formation
In addition to enzymatic pathways, arachidonic acid can undergo non-enzymatic oxidation by free radicals, leading to the formation of a complex mixture of isomers of prostaglandins known as isoprostanes and isofurans. nih.gov These compounds are considered reliable biomarkers of oxidative stress. The accurate quantification of these products is challenging due to their low concentrations and the large number of isomers.
The use of a stable isotope-labeled internal standard is the gold standard for the quantification of isoprostanes and isofurans by mass spectrometry. nih.gov this compound, after hydrolysis to its free acid form, can be used as a precursor to generate deuterated isoprostanes and isofurans in vitro, which can then serve as ideal internal standards for analytical methods. This allows for the precise measurement of these oxidative stress markers in various biological samples, providing insights into the role of lipid peroxidation in disease.
Research Applications in in Vitro Cellular and Subcellular Systems
Cellular Uptake, Intracellular Distribution, and Esterification Kinetics of Labeled Arachidonic Acid
The use of deuterated arachidonic acid provides a precise method for studying how cells absorb, distribute, and store this critical polyunsaturated fatty acid. Studies have shown that deuteration at the bis-allylic positions, which are key sites for oxidation, does not significantly alter the fundamental processes of cellular uptake, esterification into phospholipids (B1166683), or subsequent release by phospholipases when compared to native arachidonic acid. nih.gov This equivalence is crucial as it ensures that d-AA accurately reflects the behavior of endogenous AA within the cell.
Once inside the cell, exogenous d-AA is rapidly incorporated into various lipid classes. In studies using HT-1080 fibrosarcoma cells, dual-isotope labeling lipidomics revealed that deuterated AA is integrated into several lipid classes, with triacylglycerols (TGs) being the most predominant storage depot. acs.orgbiorxiv.org This process is time-dependent; for instance, in 3T3-L1 adipocytes, the membrane phospholipid content of arachidonic acid increases markedly within four hours of exposure. uq.edu.au The ability to track the labeled acyl chain allows for detailed kinetic studies of the enzymes responsible for this esterification, such as acyl-CoA synthetases and lysophospholipid acyltransferases, providing insights into lipid remodeling under various physiological or pathological conditions.
Table 1: Incorporation of Deuterated Arachidonic Acid into Lipid Classes in HT-1080 Cells
| Lipid Class | Observation | Research Context | Citation |
|---|---|---|---|
| Triacylglycerols (TG) | Predominant lipid class for d-AA incorporation. | Study of AA metabolism during ferroptosis. | acs.orgbiorxiv.org |
| Phospholipids (PL) | Significant incorporation of d-AA into membrane phospholipids. | General lipid metabolism and homeostasis. | nih.govlipidmaps.org |
| Cholesterol Esters (CE) | d-AA is incorporated, though typically to a lesser extent than TGs or PLs. | Analysis of plasma lipid turnover. | nih.gov |
Investigating Lipid Signaling Cascades and Enzyme Activation in Cell Culture Models (e.g., Protein Kinase C)
Arachidonic acid and its metabolites, collectively known as eicosanoids, are pivotal second messengers in a multitude of signaling pathways. lipidmaps.orgnih.gov Arachidonic acid methyl ester, once hydrolyzed, provides labeled AA that can be traced through these cascades. A key example is the activation of Protein Kinase C (PKC), a critical enzyme in cellular regulation. Studies in intact platelets have shown that both arachidonic acid and its methyl ester are potent activators of PKC. nih.gov
This activation is not direct but is mediated through the metabolic conversion of AA by cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov At lower concentrations (e.g., 5 µM), PKC activation is primarily driven by COX products, whereas at higher concentrations (e.g., 50 µM), the LOX pathway becomes the main contributor. nih.gov By using deuterated AA, researchers can specifically track the formation of deuterated eicosanoids and correlate their production with the downstream activation of enzymes like PKC, providing a clear link between fatty acid metabolism and signal transduction.
Subcellular Localization and Compartmentalized Metabolism of Deuterated Arachidonic Acid Metabolites
The cell is a highly organized environment where metabolic processes are often confined to specific organelles. Arachidonic acid metabolism is a prime example of such compartmentalization. nih.gov Following its release from membrane phospholipids by phospholipase A2, free AA is metabolized by three main enzymatic pathways: COX, LOX, and cytochrome P450. nih.govyoutube.com
Cyclooxygenase (COX) Pathway: Primarily located in the endoplasmic reticulum, this pathway produces prostaglandins (B1171923) and thromboxanes, which are involved in inflammation and hemostasis. youtube.com
Lipoxygenase (LOX) Pathway: Found mainly in the cytosol, this pathway generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs), which are key mediators of inflammatory and allergic responses. youtube.com
Cytochrome P450 (CYP) Pathway: Also located in the endoplasmic reticulum, this pathway produces epoxyeicosatrienoic acids (EETs) and HETEs, which play roles in vascular function.
The use of deuterated arachidonic acid allows for the precise tracing of these metabolic fates. Through subcellular fractionation followed by mass spectrometry-based lipidomics, researchers can determine the relative flux of d-AA through each pathway within specific organelles. This helps to understand how cellular metabolism is spatially organized and how this organization is altered in disease states.
Lipidomics Profiling in Response to Exogenous Deuterated Fatty Acid Exposure in Cells
Lipidomics, the large-scale study of lipids, benefits immensely from stable isotope labeling. Exposing cells to d-AA and subsequently analyzing the lipidome allows for the clear differentiation between pre-existing lipids and those newly synthesized using the exogenous fatty acid. This approach has been powerfully demonstrated in studies of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. acs.orgbiorxiv.org
In a study using HT-1080 cells, a dual-isotope labeling strategy (a mix of two different deuterated AA isotopologues) was employed to track the metabolic fate of exogenous AA during ferroptosis. acs.orgbiorxiv.org This technique enabled the confident identification of labeled lipid species by a signature doublet peak in the mass spectra. The results showed that when ferroptosis was induced, the abundance of non-oxidized lipids containing d-AA decreased, while the levels of oxidized d-AA-containing lipids increased, providing direct evidence for the role of lipid peroxidation in this cell death process. acs.org
Table 2: Example Lipidomics Findings in HT-1080 Cells with Deuterated Arachidonic Acid (d-AA)
| Condition | Observation on d-AA Containing Lipids | Implication | Citation |
|---|---|---|---|
| Control (d-AA only) | Incorporation of d-AA into various lipid classes, predominantly triacylglycerols (TGs). | Establishes baseline metabolism and storage of exogenous AA. | acs.orgbiorxiv.org |
| Ferroptosis Induction (+RSL3) | Decreased abundance of non-oxidized d-AA lipids. | Suggests mobilization and consumption of stored AA. | acs.org |
| Ferroptosis Induction (+RSL3) | Increased abundance of oxidized d-AA lipids. | Supports the central role of AA peroxidation in driving ferroptotic cell death. | acs.org |
Utilization in Stem Cell Differentiation and Specialized Cell Line Research for Lipid Homeostasis Studies
Arachidonic acid plays a significant role in the fate of stem cells, influencing their proliferation and differentiation. nih.govresearchgate.net For instance, AA has been shown to promote the regeneration of intestinal epithelium by activating WNT signaling, a critical pathway in stem cell biology. nih.gov It appears to facilitate tissue repair by selectively activating radiation-resistant Msi1+ intestinal stem cells. nih.gov In human pluripotent stem cells, AA is involved in signaling pathways that drive cell fate decisions and can modulate cellular energetics. nih.govresearchgate.net
The use of d-AA in this context is invaluable for studying lipid homeostasis during these complex cellular transitions. By providing a traceable pool of this fatty acid, researchers can investigate how stem cells and their differentiating progeny handle lipid uptake, storage, and the generation of bioactive eicosanoids. This allows for a deeper understanding of how lipid metabolism is rewired to support the immense biosynthetic and signaling demands of differentiation and how dysregulation of these pathways might impact tissue development and regeneration.
Applications in Preclinical Animal Models for Metabolic and Biological Research
In Vivo Metabolic Tracing of Arachidonic Acid Fluxes Across Organ Systems
Stable isotope tracing allows for the quantitative analysis of metabolic pathways, providing a dynamic view that static measurements of metabolite concentrations cannot offer. nih.govnih.gov In preclinical models, administering Arachidonic Acid Methyl Ester-d3 enables the tracking of the labeled arachidonic acid (d-AA) as it is absorbed, distributed, and incorporated into various lipid pools across different organs. nih.govnih.gov This approach helps quantify the rate of appearance and disappearance of AA in specific compartments, revealing the flux through different metabolic routes. nih.gov
Researchers can follow the d-AA as it is esterified into membrane phospholipids (B1166683), the primary reservoir of AA in cells, and subsequently released by phospholipase A2 enzymes during cellular signaling or stress. wikipedia.org Once released, the labeled AA enters various enzymatic pathways, including those governed by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes. creative-proteomics.commdpi.com By measuring the isotopic enrichment in downstream metabolites—such as deuterated prostaglandins (B1171923), leukotrienes, and thromboxanes—scientists can determine the relative activity of these pathways in different tissues under various physiological or pathological conditions. nih.govnih.gov
For example, a study in mice using deuterated linoleic acid, a precursor to arachidonic acid, demonstrated its conversion and subsequent incorporation into tissues, highlighting the ability to trace the entire metabolic cascade from dietary precursors to tissue-integrated fatty acids. nih.gov This technique allows for the assessment of the whole-body and organ-specific turnover of AA, providing critical data on how diet, genetics, or disease states influence the flow of this crucial fatty acid through interconnected metabolic networks. nih.govucdavis.edu
Pharmacokinetic Tracing and Biodistribution of Labeled Lipids and Their Downstream Metabolites
Pharmacokinetic studies using isotopically labeled arachidonic acid are essential for understanding how this fatty acid and its bioactive metabolites are absorbed, distributed, metabolized, and excreted (ADME). Following administration of this compound to animal models, researchers can collect blood and tissue samples over time to map the biodistribution of the deuterated tracer.
A study investigating deuterated arachidonic acid (D-ARA) in healthy mice showed that orally administered D-ARA was efficiently taken up and incorporated into various tissues, including the liver, spleen, kidney, heart, lung, and brain. nih.gov This demonstrates the systemic availability of the tracer for participation in local metabolic processes. The highest concentrations of arachidonic acid are typically found in the brain, muscles, and liver. nih.gov
By analyzing the presence of d-AA and its deuterated metabolites in different organs, scientists can create a detailed map of its distribution. For instance, research has shown that AA is preferentially incorporated into certain phospholipid classes like phosphatidylinositol. nih.gov Tracking the labeled forms allows for the quantification of this process in vivo. Furthermore, the appearance of downstream metabolites, such as deuterated eicosanoids, in specific tissues provides direct evidence of local enzymatic activity and signaling. mdpi.com This information is crucial for understanding where the key signaling events of the AA cascade occur and how they might be altered in disease.
Below is a representative data table illustrating the biodistribution of deuterated arachidonic acid in various tissues following administration in a preclinical model.
| Organ | Relative d-AA Incorporation (%) | Key Metabolites Detected |
|---|---|---|
| Liver | 25 | d-Prostaglandins, d-HETEs |
| Brain | 20 | d-AA in Phospholipids |
| Lung | 15 | d-Leukotrienes |
| Kidney | 12 | d-EETs, d-Prostaglandins |
| Heart | 10 | d-AA in Cardiolipin |
| Spleen | 8 | d-Thromboxane |
| Adipose Tissue | 5 | d-AA in Triglycerides |
This table is illustrative, based on typical findings in preclinical biodistribution studies. Actual values may vary based on the specific experimental design.
Elucidation of Organ-Specific Lipid Metabolism Dysregulation (e.g., liver, brain, cardiovascular system)
Isotopic tracers like Arachidonic Acid-d3 are invaluable for investigating how arachidonic acid metabolism is altered in specific organs during disease. nih.gov Many chronic conditions involve dysregulated lipid signaling, and tracing AA fluxes can pinpoint the specific metabolic nodes that are affected. nih.gov
Liver: The liver is a central hub for lipid metabolism. nih.gov In conditions like non-alcoholic fatty liver disease (NAFLD), there are significant alterations in fatty acid handling. Tracing studies can quantify the rate of AA incorporation into hepatic triglycerides versus phospholipids, and measure the output of various eicosanoids that may contribute to liver inflammation and fibrosis. nih.govnih.gov
Brain: Arachidonic acid is highly concentrated in the brain and plays a critical role in neuronal signaling and inflammation. nih.gov In neurodegenerative diseases or after brain injury, the release and metabolism of AA are often upregulated. nih.gov Using d-AA tracers, researchers can measure the increased turnover of AA within brain phospholipids and identify shifts in the production of neuroinflammatory or neuroprotective metabolites, providing insights into the pathophysiology of neurological disorders.
Cardiovascular System: Within the cardiovascular system, AA metabolites are potent regulators of vascular tone, platelet aggregation, and inflammation. mdpi.comresearchgate.net For example, thromboxanes promote clotting, while prostacyclins inhibit it. mdpi.com In models of atherosclerosis or hypertension, d-AA tracers can be used to determine if there is an imbalance in the production of these opposing mediators within blood vessels or platelets, contributing to the disease phenotype. mdpi.comahajournals.org
Modeling of Metabolic Aberrations and Inflammatory Responses using Isotopic Tracers
A key application of Arachidonic Acid-d3 is in preclinical models that replicate human diseases characterized by metabolic and inflammatory disturbances. nih.gov
In models of metabolic syndrome or obesity, d-AA can be used to track how excess adiposity alters systemic AA distribution and metabolism. nih.gov This can reveal, for example, whether altered insulin (B600854) sensitivity is linked to changes in AA incorporation into muscle cell membranes, a factor known to influence glucose uptake. nih.gov
The role of d-AA in studying inflammation is particularly powerful. nih.gov In a mouse model of acute lung injury induced by lipopolysaccharide (LPS), a bacterial endotoxin, dietary supplementation with deuterated arachidonic acid (D-ARA) was shown to be protective. nih.gov The tracer was incorporated into lung tissue, and its presence was associated with reduced alveolar septal thickness and a decrease in the bronchoalveolar area affected by the inflammatory insult. nih.gov This suggests that modifying the AA pool with deuterated versions can temper excessive inflammatory responses, likely by slowing the rate of pro-inflammatory eicosanoid production due to the kinetic isotope effect. nih.govnih.gov
Similarly, in models of ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation, dual-isotope labeling with different deuterated AAs has been used to trace the incorporation of exogenous AA into various lipid classes. biorxiv.orgnih.gov This allows researchers to identify the specific lipid species that become peroxidized and trigger cell death, providing a clearer picture of the metabolic events that underpin this process. biorxiv.orgacs.org
The table below summarizes findings from a study where deuterated arachidonic acid was used to track its conversion from a precursor, illustrating how dietary factors can influence metabolic flux.
| Dietary Group | Precursor Administered | Estimated Conversion to d4-Arachidonic Acid (%) | Resulting Plasma Concentration of d4-Arachidonic Acid (µmol/mL plasma/mmole precursor fed/kg body weight) |
|---|---|---|---|
| High Arachidonic Acid | 20:3n-6[d4] | 17.7% | 2.10 |
| Low Arachidonic Acid | 20:3n-6[d4] | 2.13% | 0.29 |
Data adapted from a human study on the conversion of deuterated eicosatrienoic acid (20:3n-6[d4]) to deuterated arachidonic acid (20:4n-6[d4]), demonstrating the principle of tracing metabolic conversion. nih.gov This highlights how the background diet dramatically influences the metabolic fate of an AA precursor, a principle that is extensively modeled in preclinical studies. nih.gov
Emerging Methodologies and Future Directions in Lipidomics Research
Quantitative Lipidomics through Advanced Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry (SID-MS) is a cornerstone of quantitative lipidomics, and the use of deuterated standards like Arachidonic Acid Methyl Ester-d3 is central to this methodology. In SID-MS, a known quantity of an isotopically labeled version of the analyte, such as Arachidonic Acid-d8 methyl ester, is added to a biological sample as an internal standard. caymanchem.com This standard is chemically identical to the endogenous analyte but has a different mass due to the presence of deuterium (B1214612) atoms.
This technique allows for precise quantification because the internal standard and the analyte behave identically during sample preparation, extraction, and ionization in the mass spectrometer. nih.gov Any sample loss or variation in ionization efficiency affects both the analyte and the standard equally, ensuring the ratio between them remains constant. By measuring this ratio, researchers can accurately determine the concentration of the endogenous compound. For instance, various deuterated forms of arachidonic acid and its methyl ester, such as Arachidonic Acid-d5 methyl ester and Arachidonic Acid-d8 methyl ester, are commonly used for the quantification of arachidonic acid and its metabolites in biological samples by GC-MS or LC-MS. caymanchem.comcaymanchem.com
Table 1: Commonly Used Deuterated Arachidonic Acid Internal Standards
| Compound Name | Application |
| Arachidonic Acid-d8 methyl ester | Internal standard for the quantification of arachidonic acid methyl ester. caymanchem.com |
| Arachidonic Acid-d5 methyl ester | Internal standard for the quantification of arachidonic acid methyl ester. caymanchem.com |
| Arachidonic acid-d5 | Internal standard for the quantification of arachidonic acid. caymanchem.com |
| Arachidonic acid (5,6,8,9,11,12,14,15-D₈) | Studied for its impact on muscle protein synthesis and in neurological disorder research. isotope.com |
Development and Application of Dual-Isotope Labeling Strategies for Comprehensive Metabolic Tracking
A significant advancement in metabolic tracking is the development of dual-isotope labeling strategies. This innovative approach helps to more easily distinguish exogenously supplied lipids from the complex background of endogenous lipids. biorxiv.org A recent study utilized a dual-isotope deuterium labeling method to track the metabolic fate of exogenous arachidonic acid in the context of ferroptosis, a type of cell death dependent on lipid peroxidation. nih.gov
In this method, two different deuterated versions of a fatty acid, for example, d5- and d11-arachidonic acid, are introduced to cells in an equimolar ratio. nih.gov The cells incorporate these labeled fatty acids into their lipidome, resulting in mass spectra with a characteristic doublet peak for any metabolite containing the exogenous fatty acid. nih.govchromatographyonline.com This unique isotopic signature allows for confident identification of the labeled species.
To streamline the analysis of data from dual-isotope labeling experiments, a Python-based software called D-Tracer has been developed. nih.govchromatographyonline.com This tool efficiently identifies metabolites with the dual-isotope labels from the mass spectrometry data, and the identified lipids can then be further characterized using software like LiPydomics, which uses retention times, collision cross-sections, and m/z values for identification. acs.orgnih.gov This dual-labeling approach has been successfully used to show that in the HT-1080 cancer cell line, deuterated arachidonic acid is incorporated into several lipid classes, with triglycerides being the most prominent. acs.orgnih.gov
Integration of Isotopic Tracing Data with Multi-Omics Platforms (e.g., transcriptomics, proteomics)
To gain a more holistic understanding of biological systems, there is a growing trend towards integrating lipidomics data with other "omics" platforms, such as transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins). nih.gov This multi-omics approach provides a more complete picture of cellular processes and regulatory mechanisms. creative-proteomics.com
By combining transcriptomic and lipidomic data, researchers can identify key genes involved in lipid metabolism and understand how their expression is regulated. creative-proteomics.com For example, an integrated analysis could reveal how changes in the expression of genes encoding for lipid-metabolizing enzymes correlate with alterations in the lipid profiles of cells or tissues. This can help to uncover the molecular mechanisms underlying various diseases. nih.govnih.gov
The integration of these large and complex datasets presents significant challenges, requiring sophisticated bioinformatics tools and novel strategies for data analysis and pathway mapping. nih.govresearchgate.net However, the potential rewards are substantial, offering deeper insights into the intricate interplay between genes, proteins, and lipids in health and disease. researchgate.net For instance, integrated analysis of metabolomic and transcriptomic data has revealed that dominant molecules in the arachidonic acid metabolism pathway show a remarkable association with genes involved in gas transport incapacitation and disorders of hemoglobin metabolism in response to hypoxia. frontiersin.org
Computational Modeling and Flux Balance Analysis in Deuterium Tracer Studies
Computational modeling is becoming an increasingly important tool for analyzing the dynamic properties of metabolic networks, such as the arachidonic acid cascade. nih.gov By creating mathematical models, often in the form of ordinary differential equations (ODEs), researchers can simulate the flux of metabolites through different pathways and predict how the system will respond to various perturbations. nih.gov
For example, a computational model of the arachidonic acid metabolic network in human polymorphonuclear leukocytes has been used to study the dynamic balance of the network and simulate the effects of anti-inflammatory drugs. nih.gov Such models can help in understanding the complex feedback loops and regulatory mechanisms that control the production of inflammatory mediators. nih.gov
Flux balance analysis (FBA) is another powerful computational technique that can be used in conjunction with isotope tracing data. FBA can be used to calculate the rates of metabolic reactions throughout a network, providing a quantitative understanding of metabolic fluxes. While the application of FBA to lipidomics is still an emerging area, it holds great promise for revealing the intricate details of lipid metabolism. nih.gov
Innovations in Sample Preparation and Derivatization Techniques for Enhanced Analytical Sensitivity and Specificity
Advances in sample preparation and derivatization are crucial for improving the sensitivity and specificity of lipidomics analyses. The choice of sample preparation method can significantly impact the types and quantities of lipids that are detected. For instance, the Bligh and Dyer method is a commonly used technique for extracting lipids from biological samples. nih.gov
Derivatization, the process of chemically modifying an analyte to enhance its detection, is another key strategy. For example, fatty acids are often converted to their fatty acid methyl esters (FAMEs) prior to analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This improves their volatility and chromatographic behavior. Similarly, the use of pentafluorobenzyl (PFB) esters can enhance the detection of arachidonic acid by GC-MS. nih.gov
The development of new derivatization reagents and sample preparation protocols is an active area of research. These innovations aim to improve the ionization efficiency of lipids, reduce matrix effects, and enable the detection of low-abundance lipid species. nih.gov For example, while GC-MS analysis often requires more complex pretreatment steps like purification and derivatization, LC-MS/MS has become a primary technique for quantitative analysis of endogenous compounds in metabolomics due to its shorter analysis time, automation, and minimal sample preparation requirements. creative-proteomics.com
Q & A
Q. How is Arachidonic Acid Methyl Ester-d3 utilized as an internal standard for lipid quantification in biological samples?
this compound is employed as a deuterated internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) to correct for matrix effects and extraction efficiency. Researchers spike known concentrations into biological samples (e.g., plasma, cell lysates) prior to lipid extraction. The deuterated IS co-elutes with endogenous arachidonic acid derivatives, enabling precise quantification via stable isotope dilution. This method minimizes variability in sample preparation and ionization efficiency, ensuring accurate calibration curves .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
The compound is stable for ≥2 years when stored at -20°C in ethanol solution. For solvent exchange (e.g., to DMSO or dimethylformamide), evaporate the ethanol under a nitrogen stream and immediately reconstitute in the desired solvent to prevent oxidation. Avoid repeated freeze-thaw cycles, as this may degrade the ester bond or deuterium labeling. Purity (≥98%) should be verified via LC-MS before critical experiments .
Advanced Research Questions
Q. How can researchers design experiments to trace the metabolic incorporation of this compound into eicosanoid pathways?
Isotopic labeling with the deuterated methyl ester allows tracking via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Administer the compound to cell cultures or animal models and isolate phospholipid fractions. Hydrolyze esters using phospholipase A2 (PLA2) under controlled conditions to release free arachidonic acid-d3. Monitor downstream metabolites (e.g., prostaglandins, leukotrienes) using targeted MRM (multiple reaction monitoring) assays. Normalize data to non-deuterated analogs to account for natural isotope abundance .
Q. What methodological strategies resolve contradictory data on enzyme-specific hydrolysis of this compound in kinetic studies?
Contradictions in lipase activity (e.g., PLA2 vs. acyl-CoA synthetase) can arise from substrate specificity or solvent interference. Use isotopic dilution assays with purified enzymes and standardized reaction buffers (e.g., Tris-HCl, pH 7.4, with Ca²⁺ for PLA2). Quantify unhydrolyzed ester via GC-MS and compare kinetic parameters (Km, Vmax) across enzyme isoforms. Validate findings with siRNA knockdown or pharmacological inhibitors to confirm enzyme contribution .
Q. How can researchers address analytical challenges in quantifying low-abundance this compound metabolites in complex matrices?
Solid-phase extraction (SPE) with C18 cartridges enriches metabolites from biological fluids. Employ high-resolution mass spectrometry (HR-MS) (e.g., QTOF instruments) for untargeted profiling, using arachidonic acid-d3 as a reference for fragmentation patterns. For targeted analysis, optimize collision energy to distinguish isotopic peaks from background noise. Statistical tools like PCA (principal component analysis) and heatmaps identify metabolite clusters linked to specific pathways .
Methodological Considerations
- Data Validation : Cross-validate GC-MS and LC-MS results using deuterated vs. non-deuterated standards to ensure specificity .
- Ethical Reproducibility : Document experimental parameters (e.g., hydrolysis time, enzyme batches) to align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
- Pathway Contextualization : Use bioinformatics tools (e.g., KEGG, MetaCyc) to map metabolites to inflammatory or signaling pathways, correlating abundance shifts with functional assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
